molecular formula C12H15NO3 B13806461 Benzoyl-r-valine

Benzoyl-r-valine

Cat. No.: B13806461
M. Wt: 221.25 g/mol
InChI Key: MIYQNOPLWKCHED-SNVBAGLBSA-N
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Description

Benzoyl-r-valine is a derivative of the amino acid valine, where the amino group is protected by a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoyl-r-valine typically involves the reaction of valine with benzoyl chloride in the presence of a base such as sodium hydroxide. The general procedure involves dissolving L-valine in a suitable solvent, adding sodium hydroxide, and then slowly adding benzoyl chloride while maintaining the reaction mixture at room temperature. The reaction is stirred until complete dissolution and formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Benzoyl-r-valine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzoyl-r-valine involves its interaction with specific molecular targets and pathways. The benzoyl group provides steric hindrance and electronic effects that can influence the reactivity and binding affinity of the compound. In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

  • Benzoyl-leucine
  • Benzoyl-phenylalanine
  • N-acyl-α-amino acids
  • 4 H-1,3-oxazol-5-ones
  • 2-acylamino ketones
  • 1,3-oxazoles

Uniqueness: Benzoyl-r-valine is unique due to its specific structural features, including the presence of the benzoyl group and the valine side chain. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2R)-2-benzamido-3-methylbutanoic acid

InChI

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)/t10-/m1/s1

InChI Key

MIYQNOPLWKCHED-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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